Glyphosate-isopropylammonium
Overview
Description
Glyphosate-isopropylammonium is an organic molecular entity.
Scientific Research Applications
Genotoxicity Studies :
- A study conducted on freshwater goldfish Carassius auratus exposed to Glyphosate-isopropylammonium revealed significant dose-dependent increases in frequencies of micronuclei, nuclear abnormalities, and DNA strand breaks, indicating its potential genotoxicity (Çavaş & Könen, 2007).
Impact on Agricultural Crops :
- Research on glyphosate-resistant (GR) soybean demonstrated that injury to GR soybean from glyphosate is due to aminomethylphosphonic acid (AMPA), a metabolite of glyphosate, formed from glyphosate degradation (Reddy, Rimando & Duke, 2004).
- Another study on soil microbial communities showed that glyphosate application in glyphosate-tolerant cropping systems may have cumulative and non-target effects on soils and crop productivity (Nye et al., 2014).
Environmental and Ecological Impacts :
- The environmental impact of glyphosate was studied, indicating potential risks due to its retention and transport in soils, and cascading effects on non-target organisms, especially in northern ecosystems with long winters and short growing seasons (Helander, Saloniemi & Saikkonen, 2012).
- Research on the fate and transport of glyphosate in surface waters of agricultural basins highlighted that glyphosate use in a watershed results in occurrence in surface water, with risks varying based on application rates, rainfall runoff, and flow routes (Coupe, Kalkhoff, Capel & Grégoire, 2012).
Toxicity and Carcinogenicity Assessments :
- Studies on glyphosate toxicity and carcinogenicity reviewed the scientific basis of the European Union assessment and its differences with the International Agency for Research on Cancer (IARC), with EU assessments not identifying a carcinogenicity hazard (Tarazona et al., 2017).
Development of Resistant Crops :
- Research focused on the molecular basis of glyphosate resistance through protein engineering, exploring mechanisms of resistance obtained through natural diversity and gene-shuffling approaches (Pollegioni, Schonbrunn & Siehl, 2011).
Detection and Monitoring in Food Samples :
- A novel method using graphene quantum dots-silver nanoparticles was proposed for sensitive and selective detection of glyphosate in food samples (Jiménez-López et al., 2020).
Mechanism of Action
Target of Action
Glyphosate-isopropylammonium, also known as Glyphosate Isopropylamine Salt, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in plants . This enzyme plays a crucial role in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants .
Mode of Action
This compound acts as a potent inhibitor of the EPSPS enzyme . By binding to the active site of this enzyme, it prevents the formation of 5-enolpyruvylshikimate-3-phosphate, a critical intermediate in the synthesis of aromatic amino acids . This inhibition disrupts the shikimate pathway, leading to a deficiency in essential aromatic amino acids, which are necessary for protein synthesis and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development . By inhibiting the EPSPS enzyme, this compound disrupts this pathway, leading to a halt in the production of these critical compounds .
Pharmacokinetics
This compound is absorbed through the foliage of plants and is minimally absorbed through roots . Once absorbed, it is translocated to the growing points of the plant . The pharmacokinetics of this compound is influenced by its formulation, application rate, and the plant species .
Result of Action
The primary result of this compound action is the inhibition of plant growth and development . By disrupting the shikimate pathway, the compound causes a deficiency in essential aromatic amino acids, leading to a halt in protein synthesis . This disruption eventually leads to the death of the plant .
Action Environment
The action of this compound can be influenced by various environmental factors. Soil properties, such as organic matter content, can affect the compound’s bioavailability and efficacy . Additionally, the compound’s action can be influenced by environmental conditions such as temperature and rainfall . For instance, heavy rainfall shortly after application can lead to reduced efficacy due to runoff . Furthermore, the compound’s stability can be affected by factors such as pH and sunlight exposure .
Safety and Hazards
Glyphosate-isopropylammonium may cause respiratory sensitisation, specific target organ toxicity, germ cell mutagenicity, carcinogenicity, reproductive toxicity and is hazardous to the aquatic environment . Users are advised to avoid contact with eyes, skin, and clothing, and to wash hands thoroughly after handling or contact .
Future Directions
Biochemical Analysis
Biochemical Properties
Glyphosate-isopropylammonium disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms . It inhibits the enzyme EPSPS, which is critical for the synthesis of the essential aromatic amino acids tryptophan, phenylalanine, and tyrosine .
Cellular Effects
This compound has been shown to reduce cell viability in certain conditions. For instance, it has been found to reduce cell viability in human renal cells at concentrations of 40 μM or higher . It can induce cell cycle dysregulation and has been suggested to act as an endocrine-disrupting chemical .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the EPSPS enzyme. This enzyme is unique to plants and microorganisms and is critical for the synthesis of essential aromatic amino acids . By inhibiting this enzyme, this compound disrupts the shikimate pathway, leading to the death of the plant .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, this compound alone had negligible effects on the viability of human placental cells after 18 hours of exposure . The addition of 0.1% RoundUp to the this compound solution significantly reduced viability, suggesting that adjuvants enhance this compound availability and toxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Sub-lethal doses of this compound in murine models have been shown to elicit an array of toxic effects . For instance, mice exposed to 400 mg/kg/day of this compound underwent increased apoptosis and upregulated N-methyl-d-aspartate receptor 1 (NMDAR1) expression in renal proximal tubule epithelium .
Metabolic Pathways
This compound, N-acetyl-glyphosate, and AMPA are poorly absorbed from the gastrointestinal tract and rapidly and essentially completely excreted . This suggests that this compound may not be extensively metabolized in the body.
Transport and Distribution
This compound is absorbed through foliage, and minimally through roots, and from there translocated to growing points . This suggests that this compound can be transported and distributed within cells and tissues.
Subcellular Localization
Given its mode of action, it is likely that this compound targets the sites of the shikimate pathway within the cell, which is located in the chloroplasts in plants
Properties
IUPAC Name |
2-(phosphonomethylamino)acetic acid;propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.C3H9N/c5-3(6)1-4-2-10(7,8)9;1-3(2)4/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKANFGSDXODPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.C(C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034649 | |
Record name | Glyphosate isopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [HSDB], Odorless crystalline solid or powder, very soluble in water. | |
Record name | Glyphosate isopropylamine salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5453 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/915 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 1.05X10+6 mg/L at 25 °C | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 2.1X10-3 mPa at 25 °C /1.58X10-8 mm Hg/ at 25 °C, 1.58x10-8 mmHg | |
Record name | Glyphosate isopropylamine salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5453 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/915 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Proposed mechanisms include disruption of cellular membranes and uncoupling of oxidative phosphorylation, although these may be interrelated. Indeed, the mechanism of toxicity may vary between different formulations of glyphosate. In two cases of glyphosate trimesium poisoning cardiopulmonary arrest occurred within minutes of ingestion. Since this is not reported from glyphosate isopropylamine, it is possible that these products differ in the mechanism of toxicity., Experimentally, there appears to be minimal (if any) mammalian toxicity from glyphosate itself... LD50 greater than 4000 mg/kg. Surfactant coformulants are considered the more toxic component in glyphosate-containing herbicides. Polyoxyethyleneamine (POEA; tallow amine; LD50 equal to 1200 mg/kg) is the most common surfactant formulated in these products, but others are also used. ...Coformulated potassium and isopropylamine may also contribute to toxicity. Isopropylamine has a rat LD50 of 111 to 820 mg/kg, decreases vascular resistance, and may either increase or decrease cardiac contractility and rate., ...Disruptions of oxidative phosphorylation globally impair normal cellular function as a result of limited energy supply... Similarly, direct toxicity to cell membranes (including those of the mitochondria) interferes with normal cellular processes such as ion channels. Both disruptions induce multiorgan toxicity. Hypotension and dysrhythmias impair tissue perfusion, and hepatic and renal toxicity induce metabolic disequilibria and acidosis, which impairs normal physiological processes. Pulmonary toxicity may lead to hypoxia, which further compromises normal cellular functioning. Failure to correct these abnormalities may lead to irreversible cellular toxicity and death. /glyphosate-containing herbicides/, /The study/ tested the effects of glyphosate and Roundup at lower nontoxic concentrations on aromatase, the enzyme responsible for estrogen synthesis. The glyphosate-based herbicide disrupts aromatase activity and mRNA levels and interacts with the active site of the purified enzyme, but the effects of glyphosate are facilitated by the Roundup formulation in microsomes or in cell culture. /The authors/ conclude that endocrine and toxic effects of Roundup, not just glyphosate, can be observed in mammals /and/ suggest that the presence of Roundup adjuvants enhances glyphosate bioavailability and/or bioaccumulation., For more Mechanism of Action (Complete) data for GLYPHOSATE ISOPROPYLAMINE SALT (6 total), please visit the HSDB record page. | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
38641-94-0 | |
Record name | Roundup | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38641-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyphosate-isopropylammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyphosate isopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(phosphonomethyl)glycine, compound with 2-propylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(phosphonomethyl)glycin isopropylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYPHOSATE-ISOPROPYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJX3508RLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/915 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Occurs in two steps 143-164 °C and 189-223 °C, Occurs in two steps: 289.4-327.2 °F, 372.2-433.4 °F | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/915 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.